N4-(2-methoxyethyl)-2-methylpyrimidine-4,6-diamine
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Overview
Description
N4-(2-methoxyethyl)-2-methylpyrimidine-4,6-diamine is a chemical compound belonging to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a 2-methoxyethyl group and a methyl group. Pyrimidine derivatives are known for their wide range of applications in medicinal chemistry, particularly in the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(2-methoxyethyl)-2-methylpyrimidine-4,6-diamine typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 2-methylpyrimidine-4,6-diamine with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of automated purification systems can streamline the production process, making it more cost-effective and suitable for large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions
N4-(2-methoxyethyl)-2-methylpyrimidine-4,6-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted under reflux or at room temperature depending on the nucleophile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N4-(2-methoxyethyl)-2-methylpyrimidine-4,6-dione, while reduction may produce this compound derivatives with altered functional groups.
Scientific Research Applications
N4-(2-methoxyethyl)-2-methylpyrimidine-4,6-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex pyrimidine derivatives.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N4-(2-methoxyethyl)-2-methylpyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit the activity of certain enzymes involved in DNA replication or repair, leading to potential therapeutic effects in cancer treatment.
Comparison with Similar Compounds
Similar Compounds
N4-Benzoyl-2’-O-(2-methoxyethyl)cytidine: A nucleoside derivative with similar structural features.
2-cyclopropyl-N4-(2-methoxyethyl)-N4-methylpyrimidine-4,6-diamine: Another pyrimidine derivative with a cyclopropyl group.
Uniqueness
N4-(2-methoxyethyl)-2-methylpyrimidine-4,6-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyethyl group enhances its solubility and bioavailability, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H14N4O |
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Molecular Weight |
182.22 g/mol |
IUPAC Name |
4-N-(2-methoxyethyl)-2-methylpyrimidine-4,6-diamine |
InChI |
InChI=1S/C8H14N4O/c1-6-11-7(9)5-8(12-6)10-3-4-13-2/h5H,3-4H2,1-2H3,(H3,9,10,11,12) |
InChI Key |
QWWVYCNUUIODRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)NCCOC)N |
Origin of Product |
United States |
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